4-(4-Tert-butylphenyl)piperidine is a chemical compound characterized by its piperidine ring substituted with a tert-butylphenyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. It is classified as an organic amine and is part of a broader class of compounds that includes piperidine derivatives, which are known for their utility in drug development and synthesis.
The compound's systematic name reflects its structure: it consists of a piperidine ring (a six-membered saturated nitrogen-containing ring) with a tert-butyl group attached to one of the phenyl rings. This compound can be sourced from various chemical suppliers and is often used as an intermediate in organic synthesis and pharmaceutical applications. Its classification falls under organic compounds, specifically as an aromatic amine due to the presence of the phenyl group.
Synthesis of 4-(4-Tert-butylphenyl)piperidine typically involves several methods, including:
The molecular formula for 4-(4-Tert-butylphenyl)piperidine is CHN, indicating it contains 15 carbon atoms, 24 hydrogen atoms, and one nitrogen atom. The molecular weight is approximately 234.37 g/mol.
The structure features:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure:
4-(4-Tert-butylphenyl)piperidine can participate in various chemical reactions:
The reactivity is influenced by the electronic effects of the tert-butyl group, which can stabilize intermediates during reactions.
The mechanism of action for compounds like 4-(4-Tert-butylphenyl)piperidine often involves interaction with biological targets such as receptors or enzymes. For example, derivatives of this compound have been investigated for their role as agonists for G-protein coupled receptors (GPR119), which are implicated in metabolic processes related to type 2 diabetes mellitus .
The binding affinity and efficacy at these targets can be assessed through various in vitro assays that measure receptor activation or inhibition.
4-(4-Tert-butylphenyl)piperidine has several applications:
This compound exemplifies the intersection of synthetic chemistry and medicinal application, highlighting its importance in ongoing research efforts aimed at developing new therapeutic agents.
4-(4-Tert-butylphenyl)piperidine serves as a critical structural motif in the development of TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists, exemplified by the prototypical compound BCTC (N-(4-tert-butylphenyl)-4-(3-chloro-2-pyridinyl)piperazine-1-carboxamide). BCTC incorporates this moiety as the "head" region, linked via a central piperazine urea to a 3-chloropyridine "tail" [1] [3]. This design confers potent antagonism of TRPV1 (IC₅₀ = 34 nM), a ion channel pivotal in nociception and thermal sensitivity. BCTC effectively inhibits TRPV1 activation by capsaicin, protons, and heat, demonstrating efficacy in rodent models of inflammatory and neuropathic pain [1]. Subsequent analogs, such as JNJ-17203212, replaced the piperazine core with bioisosteric 2-methylpiperazine or tetrahydropyridine rings to enhance metabolic stability and oral bioavailability while retaining the 4-tert-butylphenyl group to preserve hydrophobic target engagement [1] [6].
Table 1: TRPV1 Antagonists Incorporating 4-(4-Tert-Butylphenyl)Piperidine Motif
Compound | Core Structure | TRPV1 IC₅₀ | Key Modifications | |
---|---|---|---|---|
BCTC | Piperazine urea | 34 nM | Prototype; 3-chloropyridine tail | |
JNJ-17203212 | Bipyridine analog | 65 nM | Piperazine replaced; improved oral PK | |
Tetrahydro-β-carboline analogs | Conformationally constrained | 0.7–12 μM | Pyridine replaced; retained 4-tert-butylphenyl | [3] |
Systematic SAR studies reveal stringent requirements for TRPV1 antagonism:
Table 2: Impact of Structural Modifications on TRPV1 Antagonist Potency
Modification Site | Structural Change | Effect on IC₅₀ | Key Interactions Affected |
---|---|---|---|
A-region (Head) | 4-tert-butylphenyl retention | ~5–10 nM | Hydrophobic pocket (Leu553, Ile569) |
A-region (Head) | Pyrimidine replacement | >10 μM | Loss of van der Waals contacts |
B-region (Linker) | Urea → Imidazole | 0.9 nM (improved) | Enhanced π-anion interaction with Glu570 |
C-region (Tail) | 3-Chloropyridine → Phenyl | 3-fold reduction | Weakened hydrophobic interaction |
The 4-tert-butylphenyl group drives target affinity through two mechanisms:
Table 3: Influence of 4-Tert-butylphenyl on Physicochemical and Binding Properties
Property | 4-Tert-butylphenyl Effect | Consequence |
---|---|---|
logP | Increases by ~1.5–2.0 units | Enhanced membrane permeability; optimal cLogP 3.5–4.0 [5] |
Hydrophobic Contacts | Binds Leu553, Ile569, Leu669 | ΔG binding ≈ −3.2 kcal/mol [1] |
Stereoelectronic Effects | tert-butyl steric bulk prevents π-stacking | Prevents non-productive binding orientations |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7